4-Nitro-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

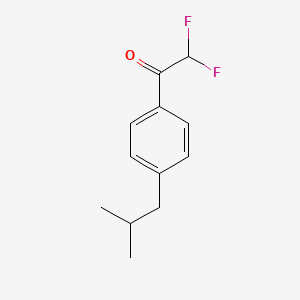

4-Nitro-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid. The process begins with the treatment of 2-(trifluoromethyl)benzoic acid with concentrated sulfuric acid, followed by the addition of fuming nitric acid dropwise. The reaction mixture is stirred and heated to facilitate the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the fluorination of p-methyl trichlorotoluene, nitration with mixed acid, chlorination, and subsequent ammonolysis . This method is advantageous due to its cost-effectiveness and environmental compliance.

化学反応の分析

反応の種類: 4-ニトロ-2-(トリフルオロメチル)ベンズアミドは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下では、ニトロ基をアミノ基に還元できます。

還元: この化合物は、触媒存在下で水素ガスなどの一般的な還元剤を使用して還元できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。

還元: 触媒として炭素担持パラジウム(Pd/C)を用いた水素ガス(H2)。

生成される主要な生成物:

還元: 4-アミノ-2-(トリフルオロメチル)ベンズアミド。

科学的研究の応用

4-ニトロ-2-(トリフルオロメチル)ベンズアミドは、科学研究においてさまざまな用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 特定のタンパク質や酵素と相互作用する能力のために、生化学プローブとしての可能性が調査されています。

医学: 抗炎症作用や抗がん作用など、その潜在的な治療的性質について調査されています。

作用機序

4-ニトロ-2-(トリフルオロメチル)ベンズアミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元され、さまざまな生物学的効果をもたらします。 トリフルオロメチル基は、化合物の親油性を高め、生物学的膜への浸透を促進し、バイオアベイラビリティを向上させます .

類似の化合物:

- 4-ニトロ-3-(トリフルオロメチル)安息香酸

- 2-ニトロ-4-(トリフルオロメチル)ベンズアミド

- 4-ニトロ-2-(トリフルオロメチル)安息香酸

比較: 4-ニトロ-2-(トリフルオロメチル)ベンズアミドは、ベンズアミドコア上のニトロ基とトリフルオロメチル基の特定の位置のためにユニークです。この配置は、その異性体や類似体と比較して、異なる化学的および生物学的特性を付与します。 たとえば、4-ニトロ-2-(トリフルオロメチル)ベンズアミドのトリフルオロメチル基のオルト位置は、その反応性と生物学的標的との相互作用に影響を与える立体障害をもたらします .

類似化合物との比較

- 4-Nitro-3-(trifluoromethyl)benzoic acid

- 2-Nitro-4-(trifluoromethyl)benzamide

- 4-Nitro-2-(trifluoromethyl)benzoic acid

Comparison: 4-Nitro-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide core. This arrangement imparts distinct chemical and biological properties compared to its isomers and analogs. For instance, the ortho positioning of the trifluoromethyl group in this compound results in steric interactions that influence its reactivity and interaction with biological targets .

特性

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-3-4(13(15)16)1-2-5(6)7(12)14/h1-3H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNSHHZAOZKADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)

![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)

![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)